molecular formula C20H22N6 B2878155 8,10-dimethyl-2-propyl-N-(pyridin-2-ylmethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine CAS No. 879570-70-4

8,10-dimethyl-2-propyl-N-(pyridin-2-ylmethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine

Cat. No. B2878155
CAS RN: 879570-70-4
M. Wt: 346.438
InChI Key: VRELPDYHSCBQAR-UHFFFAOYSA-N
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Description

The compound “8,10-dimethyl-2-propyl-N-(pyridin-2-ylmethyl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine” is a complex organic molecule with the molecular formula C20H22N6 . It has a molecular weight of 346.43 .

Scientific Research Applications

Synthesis of Novel Compounds

The synthesis of new pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidines and their application in the preparation of tetraheterocyclic systems showcase the compound's utility in generating novel chemical structures. These systems were synthesized via cyclocondensation and subsequent reactions, indicating the compound's role in developing new synthetic methodologies (El-Essawy, 2010).

Pharmacological Evaluations

Ligand-receptor interactions via hydrogen bond formation, involving pyrido analogues, have been studied for their inotropic activity, indicating potential applications in developing pharmacological agents. These studies demonstrate the compound's relevance in medicinal chemistry, particularly in the context of cardiac therapeutics (Dionne et al., 1986).

Antimicrobial and Insecticidal Potentials

Synthesis of pyrimidine-linked pyrazole heterocyclics by microwave irradiative cyclocondensation has been explored, with evaluations of their insecticidal and antibacterial potential. This research highlights the compound's utility in addressing agricultural and public health concerns related to pests and pathogenic bacteria (Deohate & Palaspagar, 2020).

Anticancer and Anti-5-lipoxygenase Agents

The synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents showcase the compound's potential in cancer therapy and inflammation control. These studies contribute to the understanding of structure-activity relationships and offer pathways for the development of therapeutic agents (Rahmouni et al., 2016).

properties

IUPAC Name

11,13-dimethyl-4-propyl-N-(pyridin-2-ylmethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6/c1-4-7-15-11-17(22-12-16-8-5-6-9-21-16)26-20(24-15)18-13(2)10-14(3)23-19(18)25-26/h5-6,8-11,22H,4,7,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRELPDYHSCBQAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C3C(=CC(=NC3=NN2C(=C1)NCC4=CC=CC=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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